4-Methoxy-2,3,5,6-tetrafluorostyrene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-2,3,5,6-tetrafluoro-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-3-4-5(10)7(12)9(14-2)8(13)6(4)11/h3H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDDBHZHCZRAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C=C)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 4 Methoxy 2,3,5,6 Tetrafluorostyrene
Precursor Synthesis and Intermediate Derivatization
The synthesis of 4-Methoxy-2,3,5,6-tetrafluorostyrene begins with commercially available, heavily fluorinated benzene (B151609) derivatives. The path to the final product requires the formation of several key precursors and the derivatization of stable intermediates.
Halogenation and Functionalization of Perfluorinated Aromatic Rings
The primary starting material for the synthesis is typically a perfluorinated or polyfluorinated benzene ring, such as hexafluorobenzene. The high degree of fluorination makes the aromatic ring electron-deficient and susceptible to certain transformations. Functionalization often begins with the introduction of a group that can later be converted into the desired vinyl moiety.
One common strategy involves the generation of a halogenated intermediate that is suitable for subsequent organometallic reactions. For instance, a key precursor, 4-bromo-2,3,5,6-tetrafluoroanisole , can be synthesized. This compound provides a reactive "handle" at the para position for the introduction of the vinyl group. The bromination of activated aromatic compounds is a well-established procedure. While specific conditions for pentafluoroanisole are not detailed in the provided results, general methods for the bromination of electron-rich or activated aromatic rings often utilize reagents like bromine in the presence of a Lewis acid or aqueous CaBr₂–Br₂ systems for a more green approach. rsc.org
Another critical functionalized intermediate is an aldehyde, 4-formyl-2,3,5,6-tetrafluoroanisole . This precursor is essential for building the vinyl group via the Wittig reaction. The synthesis of this aldehyde can be achieved through the formylation of a metallated anisole (B1667542) derivative.
Introduction of the Methoxy (B1213986) Group via Nucleophilic Aromatic Substitution (SNAr)
The introduction of the methoxy group onto the perfluorinated ring is a classic example of Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. The presence of multiple electron-withdrawing fluorine atoms on the benzene ring is crucial, as it activates the ring towards nucleophilic attack.
The synthesis begins with hexafluorobenzene . This precursor is reacted with a methoxide (B1231860) source, typically sodium methoxide, in a suitable solvent. The methoxide ion (CH₃O⁻) acts as the nucleophile, attacking the aromatic ring and displacing one of the fluorine atoms. Due to the activating effect of the fluorine atoms, this reaction proceeds under relatively mild conditions to yield pentafluoroanisole . thieme-connect.de This substitution is a foundational step in creating the methoxy-substituted aromatic core.
Table 1: Nucleophilic Aromatic Substitution for Precursor Synthesis
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| Hexafluorobenzene | Sodium Methoxide (NaOMe) | Pentafluoroanisole | SNAr |
Formation of the Vinyl Moiety and Olefinic Precursors
With the methoxy group in place on the tetrafluorophenyl ring, the next critical stage is the formation of the vinyl group (–CH=CH₂). This is typically the final step in the monomer synthesis and can be accomplished through several established olefination methods, each requiring a specific olefinic precursor.
One of the most powerful methods for alkene synthesis is the Wittig reaction . rsc.orgudel.educhemrxiv.org This approach requires the corresponding aldehyde, 4-formyl-2,3,5,6-tetrafluoroanisole . This aldehyde is reacted with a phosphonium (B103445) ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which is generated by deprotonating a methyltriphenylphosphonium (B96628) salt with a strong base like n-butyllithium. The ylide attacks the carbonyl carbon of the aldehyde, leading to the formation of the carbon-carbon double bond and yielding the final styrene (B11656) product along with triphenylphosphine (B44618) oxide as a byproduct. rsc.org
Another viable method is the Heck reaction , a palladium-catalyzed cross-coupling reaction. youtube.com This pathway utilizes a halogenated precursor, such as 4-bromo-2,3,5,6-tetrafluoroanisole . The bromo-derivative is coupled with an ethylene (B1197577) source in the presence of a palladium catalyst and a base to form the vinyl group directly on the aromatic ring. Recent advancements have introduced solid ethylene precursors, such as tetraethylammonium (B1195904) salts, which can make the handling of the gaseous reagent more convenient. researchgate.net
Optimized Reaction Pathways for this compound Synthesis
Optimizing the synthesis of this compound involves selecting reaction pathways that offer high yields, regioselectivity, and operational simplicity. This often involves the use of organometallic reagents to precisely control bond formation.
Organometallic Approaches in Monomer Construction
Organometallic chemistry provides robust tools for the functionalization of the perfluorinated ring. The formation of organolithium or Grignard reagents from fluorinated precursors is a key strategy.
A prominent organometallic approach involves the direct lithiation of pentafluoroanisole . Using a strong base such as n-butyllithium (n-BuLi) at low temperatures, a proton can be selectively abstracted from the para position relative to the methoxy group. The resulting organolithium intermediate is a powerful nucleophile. Quenching this intermediate with an appropriate electrophile like N,N-dimethylformamide (DMF) yields the aldehyde precursor, 4-formyl-2,3,5,6-tetrafluoroanisole , which can then be used in a Wittig reaction. thieme-connect.decommonorganicchemistry.comchegg.com This directed metalation is a highly effective way to introduce a functional group at a specific position.
Alternatively, if starting from 4-bromo-2,3,5,6-tetrafluoroanisole , a Grignard reagent can be formed by reacting it with magnesium metal. While not explicitly detailed for this compound in the search results, this Grignard reagent could then theoretically react with a vinylating agent to form the styrene. More commonly, the bromo-precursor serves as the electrophile in cross-coupling reactions like the Heck or Stille reactions. For example, silicon-based vinylating agents like 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane (D4V) have been used for the vinylation of aryl halides in palladium-catalyzed cross-coupling reactions. orgsyn.org
Multi-step Reaction Schemes and Stepwise Efficiency Analysis
A complete, optimized multi-step synthesis with reported yields for each specific step for this compound is not available in a single source from the provided results. However, a logical and efficient pathway can be constructed based on well-established, high-yielding reactions. The Wittig-based approach appears to be a common and reliable method.
A plausible multi-step reaction scheme is outlined below. The efficiency of such a synthesis depends on the yield of each individual step. udel.edu
Table 2: Plausible Multi-step Synthesis Pathway and Efficiency Considerations
| Step | Reaction | Starting Material | Reagent(s) | Intermediate / Product | Typical Yields (on similar substrates) |
|---|
Reaction Condition Optimization for Enhanced Yield and Purity
The optimization of reaction conditions is paramount to maximize the yield and purity of this compound, minimizing the formation of byproducts and facilitating purification.
The choice of solvent is critical in a Wittig reaction as it can influence the reactivity of the ylide and the stereoselectivity of the reaction. wikipedia.org For the formation of the phosphonium ylide from its corresponding salt (e.g., methyltriphenylphosphonium bromide) using a strong base like n-butyllithium (n-BuLi), anhydrous aprotic solvents are essential. masterorganicchemistry.com Tetrahydrofuran (THF) and diethyl ether are commonly employed for this purpose. wikipedia.org The temperature for the ylide formation is typically kept low, often between -78 °C to 0 °C, to ensure the stability of the ylide.
Once the ylide is formed, the subsequent reaction with 4-methoxy-2,3,5,6-tetrafluorobenzaldehyde is generally conducted at temperatures ranging from 0 °C to room temperature. Careful temperature control is necessary to balance the reaction rate with the prevention of side reactions. The electron-withdrawing nature of the tetrafluorinated ring can enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially allowing for milder reaction conditions compared to non-fluorinated analogs.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Ensures stability and reactivity of the phosphonium ylide. |
| Ylide Formation Temperature | -78 °C to 0 °C | Prevents decomposition of the ylide. |
| Aldehyde Reaction Temperature | 0 °C to Room Temperature | Balances reaction rate and minimizes side reactions. |
In the Wittig reaction, the primary reagents are the phosphonium salt and the base used to generate the ylide. The choice of these reagents directly impacts the efficiency of the reaction.
Phosphonium Salt: Methyltriphenylphosphonium bromide or iodide are common choices for introducing a methylene (B1212753) (=CH₂) group. The purity of the salt is important for achieving high yields.
Base: Strong bases are required to deprotonate the phosphonium salt. n-Butyllithium (n-BuLi) is highly effective, though other strong bases like sodium hydride (NaH) or sodium amide (NaNH₂) can also be used. masterorganicchemistry.comorganic-chemistry.org The selection of the base can be influenced by the presence of other functional groups in the molecule, although the methoxy and fluoro groups in the reactant are generally stable under these conditions.
For this specific transformation, the use of a non-stabilized ylide (generated from methyltriphenylphosphonium bromide) is expected to favor the formation of the desired terminal alkene.
| Reagent | Selection | Purpose |
| Phosphonium Salt | Methyltriphenylphosphonium Bromide | Source of the methylene group for the vinyl functionality. |
| Base | n-Butyllithium (n-BuLi) | Deprotonation of the phosphonium salt to form the reactive ylide. |
Mechanistic Considerations in Monomer Synthesis
The mechanism of the Wittig reaction has been a subject of extensive study. The reaction between the phosphonium ylide and the aldehyde, 4-methoxy-2,3,5,6-tetrafluorobenzaldehyde, proceeds through a concerted [2+2] cycloaddition pathway. masterorganicchemistry.com
The key steps are as follows:
Ylide Formation: The strong base removes a proton from the methyl group of the methyltriphenylphosphonium salt, creating the nucleophilic phosphonium ylide. masterorganicchemistry.com
Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 4-methoxy-2,3,5,6-tetrafluorobenzaldehyde. This is believed to occur via a concerted [2+2] cycloaddition, directly forming a four-membered ring intermediate called an oxaphosphetane. libretexts.orgmasterorganicchemistry.com While a two-step process involving a betaine (B1666868) intermediate was historically considered, current evidence for lithium-free Wittig reactions supports the concerted mechanism. wikipedia.orglibretexts.org
Alkene Formation: The oxaphosphetane intermediate is unstable and rapidly decomposes in an irreversible step to yield the final products: the desired alkene (this compound) and triphenylphosphine oxide. libretexts.org The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction. masterorganicchemistry.com
The presence of the electron-withdrawing tetrafluorophenyl ring is anticipated to increase the reactivity of the aldehyde's carbonyl group towards nucleophilic attack by the ylide.
Polymerization Science of 4 Methoxy 2,3,5,6 Tetrafluorostyrene
Controlled Radical Polymerization (RDRP) Mechanisms
Reversible-deactivation radical polymerization (RDRP) techniques are powerful methods for synthesizing polymers with predetermined molecular weights, low dispersity, and complex architectures. nih.govwikipedia.org These methods rely on a dynamic equilibrium between active propagating radicals and dormant species. nih.gov The main RDRP techniques include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization.
Atom Transfer Radical Polymerization (ATRP) of 4-Methoxy-2,3,5,6-tetrafluorostyrene
Atom Transfer Radical Polymerization (ATRP) is a versatile RDRP method that employs a transition metal catalyst (commonly copper) to reversibly activate and deactivate polymer chains through a halogen atom transfer process. capes.gov.brwikipedia.org This allows for the controlled growth of polymer chains. While specific studies on the ATRP of this compound are not extensively documented, valuable insights can be drawn from the ATRP of structurally similar fluorinated monomers, such as 2,3,4,5,6-pentafluorostyrene (B1630577) (PFS) and other tetrafluorostyrene derivatives. researchgate.net For instance, the synthesis of amphiphilic diblock copolymers containing a poly(4-(triethyleneglycol monomethyl ether)-2,3,5,6-tetrafluorostyrene) block has been successfully achieved via ATRP, demonstrating the applicability of this technique to tetrafluorostyrene-based monomers. researchgate.net
The success of an ATRP reaction is highly dependent on the choice of the initiator, catalyst, and ligand. wikipedia.org
Initiator Systems: ATRP is typically initiated by an alkyl halide (R-X), where the halogen (X) is commonly bromine or chlorine. youtube.com The initiator's structure determines the end-group functionality of the resulting polymer. For styrenic monomers, including fluorinated derivatives, common initiators include 1-phenylethyl bromide (1-PEBr) and ethyl 2-bromoisobutyrate (EBiB). researchgate.netcmu.edu The initiation should be rapid and efficient to ensure that all polymer chains start growing simultaneously, which is crucial for achieving a narrow molecular weight distribution. youtube.com
Catalyst and Ligand Systems: The catalyst system in ATRP typically consists of a transition metal salt, most commonly a copper(I) halide (e.g., CuBr or CuCl), and a ligand. wikipedia.org The ligand's primary roles are to solubilize the metal salt in the reaction medium and to adjust the redox potential of the copper complex, which in turn controls the position of the ATRP equilibrium. cmu.edu For the polymerization of styrenes and related monomers, nitrogen-based ligands are widely used. capes.gov.br
Bipyridine (bpy) derivatives: Such as 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy).
Tris(2-pyridylmethyl)amine (TPMA) and its derivatives.
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA). researchgate.net
In the ATRP of a related monomer, 2,3,5,6-tetrafluorophenyl methacrylate (B99206), a copper(I) bromide/HMTETA (1,1,4,7,10,10-hexamethyltriethylenetetramine) system was used, although it resulted in broad dispersities without the addition of a deactivator. researchgate.net The selection of a suitable ligand is critical, as interactions between the fluorinated monomer and the copper catalyst can sometimes complicate the polymerization process. researchgate.net
| Monomer | Initiator | Catalyst/Ligand | Reference |
|---|---|---|---|
| 2,3,4,5,6-Pentafluorostyrene (PFS) | Ethyl 2-bromoisobutyrate | CuCl/PMDETA | researchgate.net |
| Poly(ethylene oxide) macroinitiator | - | CuBr/PMDETA | researchgate.net |
| 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)carbazole | Ethyl 2-bromoisobutyrate | CuCl/PMDETA | - |
| 2,3,5,6-tetrafluorophenyl methacrylate | Ethyl 2-bromoisobutyrate | CuBr/HMTETA | researchgate.net |
The kinetics of ATRP are characterized by a first-order dependence on the monomer concentration, provided the concentration of active radicals remains constant. cmu.edu This leads to a linear relationship between ln([M]₀/[M]) and time. cmu.edu A key feature of a controlled or "living" polymerization is the linear increase of the number-average molecular weight (Mₙ) with monomer conversion, while the polydispersity index (PDI) remains low (typically below 1.5). cmu.edu
For the ATRP of 2,3,4,5,6-pentafluorostyrene, first-order kinetics with respect to monomer conversion have been observed. researchgate.net The electron-withdrawing nature of the fluorine atoms on the phenyl ring can lead to a relatively fast polymerization. researchgate.net
Control over the polymerization rate can be achieved by adjusting several parameters:
Catalyst/Deactivator Ratio: The rate of polymerization is proportional to the concentration of the activator (Cu(I) complex) and inversely proportional to the concentration of the deactivator (Cu(II) complex). youtube.com Adding a small amount of the Cu(II) complex at the beginning of the reaction can slow down the polymerization and improve control, minimizing termination reactions. researchgate.net This approach was found to be effective in the controlled polymerization of 2,3,5,6-tetrafluorophenyl methacrylate. researchgate.net
Temperature: Higher temperatures generally lead to faster polymerization rates.
Solvent: The choice of solvent can influence the solubility of the catalyst and the kinetics of the reaction. researchgate.net
| Monomer | Conditions | Mₙ (g/mol) | PDI (Mₙ/Mₙ) | Reference |
|---|---|---|---|---|
| 2,3,4,5,6-Pentafluorostyrene (PFS) | Homopolymerization | - | 1.10 - 1.50 | researchgate.net |
| 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)carbazole | CuCl/PMDETA, 110°C | 5,000 - 32,000 | 1.2 - 1.5 | - |
| 2,3,5,6-tetrafluorophenyl methacrylate | CuBr/HMTETA with CuBr₂, 50°C | - | Controlled | researchgate.net |
Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of this compound
RAFT polymerization is another highly versatile RDRP method that can be applied to a wide range of monomers, including styrenes. wikipedia.org The controlling agent in RAFT is a thiocarbonylthio compound, known as a chain transfer agent (CTA). wikipedia.org The RAFT process involves a degenerative chain transfer mechanism, where the CTA reversibly reacts with propagating radicals. cmu.edu This process allows for the synthesis of polymers with well-defined molecular weights and narrow distributions. wikipedia.org The RAFT polymerization of fluorinated styrene (B11656) derivatives has been extensively studied. fluorine1.ru
The success of a RAFT polymerization heavily relies on the appropriate selection of the Chain Transfer Agent (CTA) for the specific monomer being polymerized. sigmaaldrich.com A CTA has the general structure Z-C(=S)S-R. The effectiveness of the CTA is determined by the substituents 'Z' (the activating group) and 'R' (the reinitiating or leaving group). sigmaaldrich.com
Z Group: This group influences the reactivity of the C=S double bond towards radical addition and the stability of the intermediate radical. For styrenic monomers, dithiobenzoates (where Z is a phenyl group) and trithiocarbonates are often effective. sigmaaldrich.com
R Group: The R group must be a good homolytic leaving group, capable of efficiently re-initiating polymerization. sigmaaldrich.com
For the polymerization of fluorinated styrenes like 2,3,4,5,6-pentafluorostyrene (PFS), several CTAs have been successfully employed. fluorine1.ru Given the structural similarity, these CTAs are excellent candidates for the polymerization of this compound.
| CTA Name | Structure (Z-C(=S)S-R) | Applicable Monomers | Reference |
|---|---|---|---|
| Cyanomethyl dodecyl trithiocarbonate | Z = S-C₁₂H₂₅, R = CH(CN)CH₃ | Styrenes, Acrylates | - |
| 2-Cyano-2-propyl dithiobenzoate (CPDB) | Z = Phenyl, R = C(CH₃)₂CN | Styrenes, Methacrylates | researchgate.net |
| 4-Cyanopentanoic acid dithiobenzoate (CPAD) | Z = Phenyl, R = C(CH₃)(CN)CH₂CH₂COOH | Styrenes, Acrylates | - |
| S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) | Z = S-C₁₂H₂₅, R = C(CH₃)(COOH)CH₃ | Styrenes, Acrylates | fluorine1.ru |
RAFT polymerization exhibits characteristics of a living polymerization, where chains remain active throughout the reaction. cmu.edu This "livingness" is demonstrated by:
A linear increase in polymer molecular weight (Mₙ) with monomer conversion.
The ability to synthesize polymers with low polydispersity indices (PDI), typically close to 1.1. nih.gov
The retention of the thiocarbonylthio end-group, which allows for further chain extension to create block copolymers. wikipedia.org
The theoretical number-average molecular weight (Mₙ, an) can be predicted using the following equation:
Mₙ, an = ([Monomer]₀ / [CTA]₀) × Conversion × MW_monomer + MW_CTA
Where:
[Monomer]₀ is the initial monomer concentration.
[CTA]₀ is the initial CTA concentration.
MW_monomer is the molecular weight of the monomer.
MW_CTA is the molecular weight of the CTA.
Studies on the RAFT polymerization of pentafluorostyrene have shown excellent control over molecular weight and achieve narrow molecular weight distributions. researchgate.net For example, the RAFT polymerization of styrene and pentafluorostyrene can yield copolymers with a high degree of control over the molecular weight. researchgate.net This control is maintained even when initiated at room temperature using a redox couple. researchgate.net
| Copolymer | Initiator | Mₙ (g/mol) | PDI | Reference |
|---|---|---|---|---|
| Styrene-co-Pentafluorostyrene | AIBN | Controlled | Narrow | researchgate.net |
| Styrene-co-Pentafluorostyrene | Benzoyl peroxide/N,N-dimethylaniline | Controlled | Narrow | researchgate.net |
Other Controlled Polymerization Techniques (e.g., NMP, OMRP)
Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), offers precise control over polymer molecular weight, architecture, and dispersity. Beyond the more common Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, techniques like Nitroxide-Mediated Polymerization (NMP) and Organometallic-Mediated Radical Polymerization (OMRP) are noteworthy.
Nitroxide-Mediated Polymerization (NMP) is a robust CRP technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain radical. This establishes an equilibrium between active (propagating) and dormant species, allowing for controlled chain growth. While specific NMP studies on this compound are not widely documented, extensive research on 2,3,4,5,6-pentafluorostyrene (PFS) provides a strong basis for its expected behavior. fluorine1.ru Fluorinated styrenes are generally amenable to NMP, although high temperatures (110-150°C) may be required when using traditional nitroxides like TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl). fluorine1.ru More advanced nitroxides, such as SG1 (N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide), have enabled the controlled polymerization of PFS and its copolymers with monomers like methyl methacrylate at lower temperatures (e.g., 90°C), achieving good control over molecular weight and low dispersity. nih.govresearchgate.net It is anticipated that this compound would also be polymerizable via NMP using these advanced systems, with the electron-donating methoxy (B1213986) group potentially influencing the C-ON bond homolysis rate of the dormant alkoxyamine species.
Organometallic-Mediated Radical Polymerization (OMRP) represents another promising RDRP method that uses organometallic complexes, often involving cobalt, to control radical polymerization. advancedsciencenews.com OMRP has been successfully employed for the controlled copolymerization of various fluorinated monomers, such as t-butyl-2-trifluoromethacrylate, with non-fluorinated monomers like vinyl acetate. advancedsciencenews.com This technique generates well-defined alternating and statistical copolymers. advancedsciencenews.com Given its effectiveness with other electron-deficient fluoro-monomers, OMRP could foreseeably be adapted for the homopolymerization of this compound or its copolymerization to create novel fluorinated materials with controlled architectures.
Conventional Radical Polymerization of this compound
Conventional (or free) radical polymerization is a fundamental method for producing polymers from vinyl monomers, proceeding via initiation, propagation, and termination steps without an external controlling agent.
The polymerization of fluorinated styrenes is typically initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). fluorine1.ru The efficiency of these initiators depends on their decomposition rate at a given temperature and the ability of the generated primary radicals to add to the monomer's vinyl group. For the highly related PFS, polymerization kinetics have been studied, providing insight into the process. acs.org
The key difference between PFS and this compound is the substituent at the para-position: an electron-withdrawing fluorine versus an electron-donating methoxy group. This electronic difference can influence initiator efficiency. The electron-rich nature of the methoxy group may slightly alter the reactivity of the vinyl double bond, but efficient initiation by standard radical initiators is still expected.
Some monomers can undergo thermal polymerization (self-initiation) at elevated temperatures without any added initiator. While some fluorinated monomers can be polymerized thermally, this often requires high temperatures and may be part of processes like forming polybenzoxazine resins. researchgate.net Specific studies on the thermal self-initiation of this compound are not prominent, and initiator-based systems are generally preferred for better control over the reaction.
The reaction kinetics of the conventional radical polymerization of fluorinated styrenes like PFS have been shown to follow a first-order dependence on monomer concentration. researchgate.net The rate of polymerization is significantly influenced by the electron-withdrawing nature of the pentafluorophenyl ring, which makes the monomer highly reactive toward radical attack.
The chain growth mechanism proceeds as follows:
Initiation: A thermal initiator (I) decomposes to form primary radicals (R•).
Propagation: The radical adds across the vinyl double bond of the monomer (M) to form a new, monomer-ended radical, which then adds to subsequent monomer units to grow the polymer chain (P•).
R• + M → P₁•
Pₙ• + M → Pₙ₊₁•
Termination: Two growing polymer radicals combine or disproportionate to form a non-radical, "dead" polymer chain.
For this compound, the presence of the electron-donating methoxy group contrasts with the inductive electron-withdrawing effect of fluorine in PFS. This substitution is expected to increase the electron density of the aromatic ring and, to a lesser extent, the vinyl group. This may slightly decrease its reactivity compared to PFS in radical polymerization, potentially leading to a lower propagation rate constant under identical conditions.
Copolymerization Behavior of this compound
Copolymerization is a versatile method to tailor polymer properties by incorporating two or more different monomers into the same polymer chain.
Statistical copolymerization involves the random incorporation of monomers along the polymer backbone, governed by their relative concentrations and reactivity ratios. Fluorinated styrenes are readily copolymerized with a wide range of partners.
With Hydrocarbon Monomers: PFS has been successfully copolymerized with non-fluorinated monomers like styrene and methyl methacrylate using controlled radical techniques like NMP and ATRP, as well as conventional radical methods. nih.govresearchgate.net These copolymerizations allow for the tuning of properties such as surface energy and dielectric constant. It is highly probable that this compound could be similarly copolymerized with these common hydrocarbon monomers.
With Fluorinated Monomers: Copolymers containing different fluorinated monomers can also be synthesized. For instance, alternating copolymers of PFS with 4-(3’-butene-1’-oxy)-2,3,5,6-tetrafluorostyrene have been prepared via RAFT polymerization. fluorine1.ru This demonstrates the feasibility of combining different fluorinated styrene derivatives to create materials with a high fluorine content and unique functionalities.
The tendency of two monomers (M₁ and M₂) to copolymerize is quantified by their reactivity ratios , r₁ and r₂. These ratios compare the rate constant of a propagating chain ending in M₁ adding another M₁ monomer versus adding an M₂ monomer (and vice versa).
The Alfrey–Price theory provides a semi-empirical method to estimate these ratios using the parameters Q and e for each monomer. capes.gov.br The Q value relates to the resonance stabilization of the monomer radical, while the e value reflects the polarity or electron density of the vinyl group.
No experimentally determined reactivity ratios for this compound are available in the surveyed literature. However, data for the copolymerization of PFS (M₁) with methyl methacrylate (MMA, M₂) can serve as an illustrative example.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (PFS) | r₂ (MMA) | Polymerization Method |
|---|---|---|---|---|
| Pentafluorostyrene (PFS) | Methyl Methacrylate (MMA) | 0.15 | 0.29 | NMP |
Table 1: Experimentally determined reactivity ratios for the NMP copolymerization of 2,3,4,5,6-pentafluorostyrene (PFS) and Methyl Methacrylate (MMA). The values indicate a tendency toward alternation, as both r₁ and r₂ are less than 1, and the product r₁r₂ (0.0435) is close to zero.
For this compound, the electron-donating methoxy group would make its 'e' value less positive (more negative) than that of PFS, signifying a more electron-rich double bond. According to the Alfrey-Price equation, this change would significantly alter its reactivity ratios when copolymerized with monomers like styrene or MMA, likely increasing its tendency to cross-propagate with electron-deficient comonomers.
Statistical Copolymerization with Hydrocarbon and Fluorinated Monomers
Microstructural Characterization of Copolymer Sequences
The microstructure of copolymers containing this compound is critical to understanding their properties. The arrangement of monomer units along the polymer chain—whether alternating, random, block, or gradient—is determined by the relative reactivity of the comonomers during polymerization. Detailed characterization of these sequences is primarily accomplished through high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.
¹⁹F NMR is particularly powerful for this system, as the chemical shifts of the fluorine atoms are highly sensitive to their local electronic environment. This sensitivity can be used to distinguish between different monomer sequences (dyads, triads, etc.) and to quantify the degree of alternation or randomness in the copolymer chain. For instance, studies on the copolymerization of styrene with the structurally similar 2,3,4,5,6-pentafluorostyrene (PFS) have shown a strong tendency towards alternation, which is confirmed through detailed 1D and 2D NMR experiments. acs.orgcolab.ws The reactivity ratios, which quantify the preference of a propagating radical to add to its own monomer type versus the comonomer, can be determined by analyzing copolymer composition at low conversion for various initial monomer feed ratios. researchgate.net
Table 1: Spectroscopic Techniques for Microstructural Analysis
| Spectroscopic Technique | Information Obtained |
| ¹H NMR | Determines overall copolymer composition by integrating signals from each monomer unit. Provides information on tacticity and sequence distribution through analysis of backbone and aromatic proton resonances. researchgate.netresearchgate.net |
| ¹³C NMR | Offers complementary information on tacticity and monomer sequencing by analyzing the chemical shifts of backbone and aromatic carbons. acs.org |
| ¹⁹F NMR | Highly sensitive to the local electronic environment, allowing for detailed analysis of monomer sequence distribution (dyads, triads) and the degree of alternation in fluorinated copolymers. acs.orgresearchgate.net |
| 2D NMR (COSY, HSQC) | Establishes connectivity between protons and carbons, helping to assign complex spectra and confirm microstructural features and alternating tendencies. acs.org |
Block Copolymer Synthesis via Sequential Monomer Addition
Diblock and Triblock Architectures
The synthesis of diblock and triblock copolymers incorporating this compound can be readily achieved using sequential ATRP. For a diblock copolymer, a comonomer such as styrene would be polymerized first. Upon consumption of the first monomer, the living poly(styrene) chains, still bearing a terminal halogen atom, act as macroinitiators for the polymerization of the subsequently added this compound. researchgate.net
To create an ABA triblock architecture, a bifunctional initiator is used to simultaneously grow two polymer chains (the "B" block, e.g., poly(styrene)) in opposite directions. After the first stage, the resulting polymer possesses active halogen sites at both ends. The second monomer ("A" block, this compound) is then added and polymerizes from both ends of the central block, forming the triblock structure. researchgate.net This method has been successfully applied to create block copolymers of styrene and pentafluorostyrene. researchgate.netrsc.org
Macroinitiator and Macro-Chain Transfer Agent Design
The design of macroinitiators is central to block copolymer synthesis. A pre-synthesized polymer with a terminal functional group capable of initiating the polymerization of a second monomer serves as a macroinitiator. In the context of ATRP, this is typically a polymer with a terminal alkyl halide. For example, a poly(ethylene glycol) (PEG) macroinitiator can be used to initiate the polymerization of this compound, yielding an amphiphilic diblock copolymer. researchgate.net
Alternatively, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization utilizes macro-chain transfer agents (macro-CTAs). A polymer is first synthesized with a terminal CTA group (e.g., a trithiocarbonate). This macro-CTA is then used in the polymerization of the second monomer to form a block copolymer. This approach offers broad monomer compatibility and control over the polymerization. rsc.orgrsc.org
Graft Copolymerization Strategies
Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct from the main chain. For incorporating this compound, two primary strategies exist: "grafting-from" and "grafting-to."
In the "grafting-from" approach, a polymer backbone is functionalized with initiator sites. The polymerization of this compound is then initiated from these sites, leading to the growth of grafted chains. For example, a polymer backbone could be modified to contain ATRP initiator groups (alkyl halides), from which poly(this compound) chains are grown.
The "grafting-to" method involves attaching pre-formed polymer chains to a polymer backbone. This typically involves reacting a functional group on the end of the poly(this compound) chain with a complementary reactive site on the backbone polymer.
A more advanced strategy involves using bottlebrush polymers as scaffolds. mdpi.com Here, a linear polymer backbone is densely grafted with side chains. By creating a block copolymer backbone where one block contains reactive sites, it's possible to regioselectively grow or attach the poly(this compound) grafts in a specific region of the bottlebrush architecture. mdpi.com
Influence of Fluorine and Methoxy Substituents on Polymerization Behavior
The polymerization behavior of this compound is dictated by the combined electronic effects of its substituents. The four fluorine atoms are strongly electron-withdrawing through the inductive effect, while the para-methoxy group is electron-donating through resonance. cmu.edunih.gov
Electronic Effects on Radical Stability and Propagation
In radical polymerization, the substituents on the phenyl ring influence both the reactivity of the monomer's double bond and the stability of the propagating radical.
Fluorine Atoms: The powerful electron-withdrawing nature of the tetrafluoro-substituted ring significantly impacts polymerization. nih.gov This effect makes the vinyl group more electron-poor, which can increase its reactivity towards nucleophilic radicals. In ATRP, electron-withdrawing groups on styrenic monomers have been shown to accelerate the rate of polymerization. cmu.edu This is because they destabilize the partial positive charge on the carbon in the dormant C-X bond, lowering the bond dissociation energy and facilitating the formation of the propagating radical. cmu.edu Studies on 2,3,4,5,6-pentafluorostyrene confirm that it polymerizes much faster than styrene under ATRP conditions, a direct consequence of the fluorine substituents. researchgate.net
Methoxy Group: The para-methoxy group is a classic electron-donating group. cmu.edu It increases the electron density of the double bond through resonance, which can affect its reactivity. More significantly, an electron-donating group can stabilize a radical species, but it can also promote side reactions in some controlled polymerization systems. For instance, in ATRP, the electron-donating methoxy group may favor heterolytic cleavage of the C-Br bond, potentially leading to cationic species or other side reactions instead of the desired radical formation. cmu.edu
Steric Hindrance Considerations
The polymerization of vinyl monomers is significantly influenced by steric factors, which can affect the rate of polymerization, the tacticity of the resulting polymer, and the feasibility of certain polymerization techniques. In the case of this compound, steric hindrance arises from the bulky tetrafluorophenyl group substituted at the α-carbon of the vinyl group.
The four fluorine atoms ortho and meta to the vinyl group create a crowded environment around the propagating radical center. This steric bulk can hinder the approach of incoming monomer molecules, potentially leading to a lower rate of propagation compared to non-fluorinated styrene. Research on related bulky monomers, such as triphenylmethyl methacrylate, has shown that significant steric hindrance can lead to a polymerization-depolymerization equilibrium, which can influence the stereochemistry of the polymer chain. nih.gov While direct kinetic studies on this compound are not extensively documented in publicly available literature, the principles observed in other sterically hindered monomers suggest that the polymerization kinetics would be similarly affected.
Table 1: Illustrative Steric and Electronic Effects on the Polymerization of Substituted Styrenes
| Monomer | Substituent Effects | Expected Impact on Polymerization |
|---|---|---|
| Styrene | Baseline | Standard polymerization kinetics |
| 4-Methylstyrene | Electron-donating | Increased reactivity |
| 4-Nitrostyrene | Electron-withdrawing | Decreased reactivity |
| 2,3,4,5,6-Pentafluorostyrene | Strong electron-withdrawing, high steric hindrance | Reduced propagation rate, potential for controlled polymerization |
Control of Polymer Architecture and Topology
Controlled/living polymerization techniques are crucial for the synthesis of polymers with well-defined architectures and topologies. For fluorinated styrenes, methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are often employed to achieve this control. nih.gov
The synthesis of linear poly(this compound) can be achieved through controlled radical polymerization techniques. By carefully selecting the initiator, catalyst (for ATRP), or chain transfer agent (for RAFT), it is possible to produce linear polymer chains with a predetermined molecular weight and a narrow molecular weight distribution (low dispersity, Đ). The synthesis of highly branched polymers from this monomer can be envisioned through several strategies, including the use of a divinyl comonomer or a self-condensing vinyl polymerization approach, though specific examples for this monomer are not documented.
The creation of more complex polymer topologies, such as star and brush polymers, requires specialized synthetic strategies.
Star Polymers: Star-shaped polymers consist of multiple linear polymer chains (arms) emanating from a central core. The "core-first" method involves a multifunctional initiator from which the arms grow. ed.ac.uk For this compound, a multifunctional initiator could be used in a controlled radical polymerization to simultaneously grow multiple poly(this compound) arms. The "arm-first" approach involves the synthesis of linear polymer arms with a reactive chain end, which are then attached to a multifunctional core molecule. ed.ac.uk The synthesis of star polymers with arms made of helical poly(phenylacetylene) has been demonstrated using living polymerization with a trifunctional initiator. nih.gov A similar approach could theoretically be adapted for this compound.
Brush Polymers: Polymer brushes are composed of polymer chains tethered to a substrate or a backbone chain. nih.govacs.orgacs.org The "grafting-from" approach involves initiating the polymerization of the brush chains from initiator sites anchored to a surface or a polymer backbone. cmu.edu For instance, a polymer backbone with pendant initiator groups could be used to grow poly(this compound) brushes via ATRP or RAFT. The "grafting-to" method involves attaching pre-synthesized polymer chains to a substrate or backbone. While feasible, this method can be limited by steric hindrance between adjacent chains, leading to lower grafting densities. The synthesis of highly branched, star-like comb polystyrenes has been achieved through the coupling of living polystyryllithium onto a star-shaped poly(chloroethyl vinyl ether) core. kinampark.com
An illustrative summary of synthetic strategies for different polymer architectures of poly(this compound) is provided in Table 2. This table is based on general polymer synthesis knowledge and not on specific published research for this particular monomer.
Table 2: Synthetic Strategies for Various Poly(this compound) Architectures
| Polymer Architecture | Synthetic Strategy | Key Components | Expected Outcome |
|---|---|---|---|
| Linear | Controlled Radical Polymerization (ATRP or RAFT) | Monofunctional initiator, catalyst/CTA | Well-defined molecular weight and low dispersity |
| Star (Core-First) | Controlled Radical Polymerization (ATRP or RAFT) | Multifunctional initiator | Star polymer with a defined number of arms |
| Star (Arm-First) | Living Polymerization & Coupling | Living polymer chains, multifunctional core | Star polymer with a high degree of structural control |
| Brush (Grafting-From) | Surface/Backbone Initiated CRP | Initiator-functionalized substrate/polymer | High grafting density of polymer brushes |
Post Polymerization Functionalization and Derivatization of Poly 4 Methoxy 2,3,5,6 Tetrafluorostyrene and Its Copolymers
Transformations Involving the Methoxy (B1213986) Group
The methoxy group on the tetrafluorophenyl ring of poly(4-methoxy-2,3,5,6-tetrafluorostyrene) serves as a versatile handle for a variety of chemical modifications. These transformations allow for the introduction of new functionalities and the tailoring of the polymer's physical and chemical properties.
Hydrolysis to Hydroxyl Functionality
A key transformation of the methoxy group is its hydrolysis to a hydroxyl functionality, yielding poly(4-hydroxy-2,3,5,6-tetrafluorostyrene). This conversion is a critical step as it opens the door to a host of subsequent derivatization reactions. The presence of the hydroxyl group can significantly alter the polymer's polarity, solubility, and reactivity. While specific studies detailing the hydrolysis of poly(this compound) are not extensively documented in publicly available literature, the synthesis of poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) from its corresponding acetoxy monomer suggests the feasibility of such transformations on similar fluorinated aromatic polymers. nih.govdatapdf.com The commercial availability of 4-hydroxy-2,3,5,6-tetrafluorostyrene (B1591803) as a monomer further indicates that the corresponding polymer and its derivatization are of scientific interest. synquestlabs.com
Subsequent Etherification and Esterification Reactions
Once the hydroxyl group is present, it can readily undergo etherification and esterification reactions, allowing for the attachment of a wide array of functional side chains. For instance, Williamson etherification can be employed to introduce alkyl or aryl ether linkages. This has been demonstrated in the reaction of poly(4-hydroxystyrene) with 4-bromobenzyl bromide to yield poly(4-(4-bromophenyloxy)styrene). rsc.org Such reactions on poly(4-hydroxy-2,3,5,6-tetrafluorostyrene) would allow for the precise tuning of properties like thermal stability and solubility.
Esterification provides another powerful tool for functionalization. The hydroxyl group can be reacted with a variety of carboxylic acids or their derivatives to introduce ester functionalities. This approach is widely used to append functional molecules to a polymer backbone. While specific examples for poly(4-hydroxy-2,3,5,6-tetrafluorostyrene) are not readily found in the literature, the principles of these reactions are well-established in polymer chemistry.
Nucleophilic Aromatic Substitution (SNAr) on the Tetrafluorophenyl Ring
The electron-deficient nature of the tetrafluorophenyl ring in poly(this compound) makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This provides a robust and efficient method for the direct functionalization of the aromatic backbone.
Selective Fluorine Replacement at the Para Position
A significant body of research on the post-modification of poly(pentafluorostyrene) (PPFS), a close analog of the titular polymer, demonstrates the highly selective replacement of the fluorine atom at the para position (relative to the styrenic backbone). rsc.orgrsc.orgresearchgate.net This selectivity is attributed to the activating effect of the styrenic group and the relative stability of the Meisenheimer intermediate formed during the reaction. This high regioselectivity allows for precise control over the placement of functional groups along the polymer chain. This "click-like" reactivity has been exploited to create well-defined multifunctional graft copolymers. rsc.orgresearchgate.net Given the similar electronic environment, it is expected that poly(this compound) would exhibit similar para-selectivity in SNAr reactions.
Introduction of Anionic and Cationic Functional Groups
The SNAr reaction on fluorinated polystyrene backbones has been extensively used to introduce a variety of functional groups, including those that impart anionic or cationic character to the polymer.
Anionic Functional Groups: The introduction of anionic groups is crucial for applications such as proton exchange membranes in fuel cells. A common strategy involves the reaction with thiols followed by oxidation. For example, poly(pentafluorostyrene) has been successfully sulfonated by first reacting it with sodium hydrogen sulfide (B99878) (NaSH) to introduce thiol groups at the para-position, followed by oxidation of these thiols to sulfonic acid groups. researchgate.net This process has been shown to yield polymers with high proton conductivity. researchgate.net Similarly, phosphonated derivatives have been prepared through the Michaelis-Arbuzov reaction, leading to materials with excellent thermal stability and proton conductivity at high temperatures. nih.govacs.org
Cationic Functional Groups: While less documented for this specific polymer, the introduction of cationic groups is a feasible and important modification. This can be achieved by reacting the polymer with nucleophiles containing a tertiary amine, which can then be quaternized to create a permanent positive charge. This approach is valuable for creating anion exchange membranes and other charged materials.
Multi-site Functionalization Strategies
While single-site functionalization at the para-position is the most common and well-controlled reaction, strategies for multi-site functionalization are also being explored to create polymers with a higher density of functional groups. This can be achieved by using stronger nucleophiles or more forcing reaction conditions to overcome the lower reactivity of the ortho- and meta-fluorine atoms. For instance, multiple SNAr reactions have been used to synthesize highly functionalized small molecules from polyfluoroarenes, which suggests the potential for similar multi-site modifications on polymeric systems. nih.gov The functionalization of polylactide with multiple tetraphenylethene inifer groups demonstrates a strategy for creating block copolymers with a high density of functional units, which could be adapted for fluorinated polystyrene derivatives. mdpi.com
Below is a table summarizing representative post-polymerization modifications on analogous fluorinated polystyrene systems.
| Polymer Backbone | Reagent | Functional Group Introduced | Reaction Type | Reference |
| Poly(pentafluorostyrene) | 5-aminopentanol | Hydroxyl-terminated side chain | SNAr | rsc.org |
| Poly(pentafluorostyrene) | Terpyridine-functionalized initiator | Terpyridine end-group | NMP | rsc.org |
| Poly(pentafluorostyrene) | Sodium hydrogen sulfide (NaSH) then oxidation | Sulfonic acid | SNAr | researchgate.net |
| Poly(pentafluorostyrene) | Triethyl phosphite | Phosphonic acid | Michaelis-Arbuzov | acs.org |
| Poly(4-hydroxystyrene) | 4-bromobenzyl bromide | Bromophenyloxy ether | Williamson Ether Synthesis | rsc.org |
Side-Chain Modifications for Enhanced Reactivity and Performance
A primary strategy to enhance the reactivity of the polymer side-chain is through the cleavage of the methyl ether to unveil a highly reactive hydroxyl group. This transformation from poly(this compound) to poly(4-hydroxy-2,3,5,6-tetrafluorostyrene) is a critical step. This demethylation can be achieved using strong Lewis acids or other ether-cleaving reagents. For instance, treatment with aluminum chloride (AlCl3) in an appropriate solvent can selectively cleave the methoxy ether. nih.gov The resulting phenolic hydroxyl group is a versatile precursor for a multitude of further reactions.
Once the hydroxyl group is exposed, its enhanced reactivity can be harnessed for various modifications. These modifications are designed to introduce new functionalities that can, for example, improve solubility, introduce cross-linking capabilities, or provide sites for the attachment of active molecules.
Table 1: Examples of Side-Chain Modifications to Enhance Reactivity and Performance
| Initial Polymer | Reagent(s) | Resulting Functional Group | Enhanced Property/Performance |
|---|---|---|---|
| Poly(this compound) | Aluminum Chloride (AlCl₃) | Hydroxyl (-OH) | Increased reactivity for subsequent functionalization. |
| Poly(4-hydroxy-2,3,5,6-tetrafluorostyrene) | Acyl Chlorides (e.g., Acryloyl chloride) | Ester (-O-CO-R) | Introduction of polymerizable groups for cross-linking. |
| Poly(4-hydroxy-2,3,5,6-tetrafluorostyrene) | Epichlorohydrin | Glycidyl ether | Reactive epoxide for curing or grafting reactions. |
These modifications underscore the importance of the initial methoxy-to-hydroxyl conversion as a gateway to a wide array of functional materials derived from a single parent polymer.
Orthogonal Functionalization Strategies for Complex Architectures
Orthogonal functionalization refers to the selective modification of two or more different functional groups within the same polymer chain, where each type of group can be reacted independently without affecting the others. This powerful strategy allows for the construction of complex and well-defined macromolecular architectures, such as block and graft copolymers with distinct functional domains.
For copolymers incorporating this compound, orthogonal functionalization can be achieved by pairing the methoxy-bearing monomer with another monomer containing a distinctly reactive functional group. For example, a copolymer could be synthesized from this compound and a monomer with a protected functional group, such as tert-butyl methacrylate (B99206).
In such a copolymer, the two functionalities can be addressed sequentially. The tert-butyl ester groups can be selectively hydrolyzed under acidic conditions to yield carboxylic acid groups, while the methoxy groups on the tetrafluorostyrene units remain intact. Subsequently, the methoxy groups can be cleaved under different reaction conditions (e.g., using a stronger Lewis acid) to generate hydroxyl groups. This two-step, orthogonal approach yields a copolymer with both hydroxyl and carboxylic acid functionalities.
Another advanced orthogonal strategy involves the synthesis of block copolymers where one block is poly(this compound) and the other is a polymer with a different reactive handle. For instance, Atom Transfer Radical Polymerization (ATRP) can be used to create block copolymers of pentafluorostyrene (a close analog) with polyethers like poly(ethylene oxide) (PEO). rsc.orgresearchgate.net In a similar fashion, a block copolymer of this compound and another monomer, such as styrene (B11656), can be prepared. The different blocks can then be functionalized independently. The poly(styrene) block can undergo electrophilic aromatic substitution, while the poly(this compound) block can be modified via its methoxy group.
Table 2: Orthogonal Functionalization Strategy Example
| Copolymer System | Step 1: Reagent & Target | Step 1: Resulting Functionality | Step 2: Reagent & Target | Step 2: Resulting Functionality | Resulting Architecture |
|---|---|---|---|---|---|
| Poly(this compound-co-tert-butyl methacrylate) | Trifluoroacetic Acid (TFA) on tert-butyl methacrylate units | Carboxylic Acid (-COOH) | Boron Tribromide (BBr₃) on methoxy-tetrafluorostyrene units | Hydroxyl (-OH) | Random copolymer with distinct hydroxyl and carboxylic acid groups. |
These orthogonal approaches are instrumental in the design of advanced materials where different segments of the polymer are engineered to perform specific functions, such as providing hydrophilic and hydrophobic domains for self-assembly, or combining structural and ion-conductive properties in materials for electrochemical applications. rsc.orgacs.org
Advanced Material Applications Derived from Poly 4 Methoxy 2,3,5,6 Tetrafluorostyrene and Its Copolymers
Materials for Electrochemical Energy Storage and Conversion
Polymers derived from fluorinated styrenes are at the forefront of research for next-generation electrochemical devices due to their inherent chemical and thermal stability. By functionalizing the polymer backbone with ion-conducting groups, materials with tailored properties for fuel cells and lithium batteries can be developed.
Polymer Electrolyte Membranes for Fuel Cells
Polymer electrolyte membrane fuel cells (PEMFCs) rely on a proton-conducting membrane to separate the anode and cathode and facilitate proton transport. google.com While perfluorinated sulfonic acid (PFSA) polymers like Nafion are the industry standard, there is significant interest in developing hydrocarbon-based alternatives that offer lower cost and improved performance at higher temperatures. google.comresearchgate.net
Polymers based on a tetrafluorostyrene backbone are promising candidates for PEMs. The electron-withdrawing nature of the fluorine atoms on the aromatic ring enhances the acidity of appended sulfonic acid groups, leading to high proton conductivity. One key derivative, poly(2,3,5,6-tetrafluorostyrene-4-sulfonic acid), is synthesized by the sulfonation of poly(pentafluorostyrene), a close structural analog. researchgate.net This is achieved by first substituting the para-fluorine atom with a thiol group (using NaSH) and then oxidizing the thiol to a sulfonic acid. researchgate.net
This resulting polymer demonstrates a very low pKa value (close to -2), indicating a high degree of proton dissociation. researchgate.net This high acidity translates to excellent proton conductivity, which has been reported to be higher than that of Nafion membranes, particularly under conditions of reduced relative humidity and at elevated temperatures (e.g., 160 °C). researchgate.net The robust, highly fluorinated polymer backbone provides the necessary thermal and chemical stability required for long-term operation in a fuel cell environment. lidsen.com Similarly, phosphonated poly(pentafluorostyrene) has been investigated as a promising material for high-temperature PEMFCs, capable of maintaining proton conductivity above 200°C. acs.org
Table 1: Proton Conductivity of Various Polymer Electrolyte Membranes This table provides a comparative overview of proton conductivity for different membrane materials under specified conditions.
| Membrane Material | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S/cm) | Source |
|---|---|---|---|---|
| Sulfonated Polystyrene (sPS) | Ambient | - | 3.37 x 10⁻² | researchgate.net |
| Sulfonated Polyphenylquinoxalines | Ambient | 98 | 10⁻⁶ - 10⁻³ | nih.gov |
| SPES Multiblock Copolymer | 80 | 50 | 0.028 | mdpi.com |
| SPEEK/ZCN-2.5 Composite | 120 | 30 | 0.05024 | lidsen.com |
Solid Single-Ion Conducting Electrolytes for Lithium Batteries
Solid-state lithium batteries promise enhanced safety and energy density over conventional batteries with liquid electrolytes. nih.gov A key component is the solid polymer electrolyte (SPE), where single-ion conducting polymer electrolytes (SICPEs) are particularly advantageous. researchgate.net In SICPEs, the anion is covalently bound to the polymer backbone, allowing only the Li⁺ cation to be mobile. This design achieves a lithium-ion transference number (tLi⁺) close to unity, which mitigates the formation of lithium dendrites and reduces concentration polarization, leading to improved battery performance and safety. researchgate.netdigitellinc.com
Copolymers incorporating poly(lithium 2,3,5,6-tetrafluorostyrene-4-sulfonate) (PPFSLi) have emerged as highly effective SICPEs. rsc.orgresearchgate.netlu.se These materials are often designed as BAB triblock copolymers, where the 'B' block is the rigid, ion-containing PPFSLi and the 'A' block is a flexible, ion-solvating polymer like poly(ethylene oxide) (PEO) or a poly(ethylene oxide-co-propylene oxide) (PEOPO) random copolymer. rsc.orgresearchgate.netlu.se
Achieving high ionic conductivity in SICPEs is a primary challenge, as the mobility of polymer chains is inherently lower than that of small molecules in a liquid. researchgate.net Several design principles are employed to overcome this:
Immobilization of Anions: By tethering the anionic group (e.g., sulfonate) to the stiff tetrafluorostyrene block, the anion's mobility is eliminated, maximizing the Li⁺ transference number. rsc.org
Flexible Polymer Segments: The incorporation of highly flexible polymer blocks, such as PEO or PEOPO, is crucial. rsc.orgresearchgate.netlu.se These segments have low glass transition temperatures and their segmental motion facilitates the transport of lithium ions.
Optimized Ion Content: The ratio of ether oxygens to lithium ions ([O]:[Li]) is a critical parameter. A balance must be struck to ensure sufficient charge carriers without causing the polymer to become too rigid. Research has shown that PEO-based block copolymers with an [O]:[Li] ratio of 18:1 exhibit high conductivity. rsc.orglu.se
Phase-Separated Morphology: The block copolymer architecture allows for nanoscale phase separation between the rigid, ion-rich domains and the soft, conductive polyether domains. This creates continuous pathways for efficient ion transport.
The choice of the anion and its interaction with the lithium cation is fundamental to the electrolyte's performance. The ideal anion should have its negative charge highly delocalized to promote the dissociation of the Li⁺ ion.
Sulfonate Anions: In PPFSLi-based electrolytes, the sulfonate group is attached to a tetrafluorinated phenyl ring. rsc.orgresearchgate.netlu.se The strong electron-withdrawing effect of the four fluorine atoms helps to delocalize the negative charge on the sulfonate anion. This weakens the electrostatic interaction between the Li⁺ and the anion, leading to a high degree of salt dissociation and, consequently, a higher concentration of mobile charge carriers. rsc.orglu.se This weak interaction, combined with the strong solvating power of the PEO blocks, results in impressive ionic conductivity. For example, PEO-b-PPFSLi-b-PEO triblock copolymers have achieved conductivities of nearly 1.4 × 10⁻⁵ S cm⁻¹ at 60 °C. rsc.orglu.se
Sulfonylimide Anions: Another effective class of anions are the sulfonylimides, such as in lithium (4-styrenesulfonyl)(trifluoromethanesulfonyl)imide (LiSTFSI). digitellinc.com The negative charge in the sulfonylimide group is delocalized over two sulfonyl groups and a nitrogen atom, which results in a very weak interaction with Li⁺ and promotes high ionic conductivity. Copolymers incorporating these monomers have demonstrated the ability to sustain stable cycling at ultrahigh current densities (10 mA cm⁻²). digitellinc.com
Table 2: Ionic Conductivity of Poly(4-Methoxy-2,3,5,6-tetrafluorostyrene) Derivative Electrolytes This table presents conductivity data for single-ion conducting electrolytes based on functionalized tetrafluorostyrene polymers.
| Polymer System | Mobile Ion | Temperature (°C) | Ionic Conductivity (S/cm) | Li⁺ Transference Number (tLi⁺) | Source |
|---|---|---|---|---|---|
| PEO-b-PPFSLi-b-PEO | Li⁺ | 60 | 1.4 x 10⁻⁵ | Close to 1 | rsc.orglu.se |
| PEOPO-b-PPFSLi-b-PEOPO | Li⁺ | 20 | 1.5 x 10⁻⁶ | Close to 1 | rsc.orglu.se |
| Poly(VEC-r-LiSTFSI) | Li⁺ | Room Temp. | - | High | digitellinc.com |
Functional Coatings and Surface Engineering Applications
The high fluorine content of poly(this compound) and its derivatives makes them excellent candidates for functional coatings where low surface energy and inertness are desired.
Anti-Fouling and Low Surface Energy Coatings
Biofouling, the accumulation of unwanted biological organisms on submerged surfaces, is a significant problem in marine industries. Developing effective, non-toxic anti-fouling coatings is a major research goal. Low surface energy coatings function by creating a surface to which organisms cannot easily adhere. mdpi.com Fluoropolymers are well-suited for this purpose due to their low surface energy, which forces water to bead up and roll off, carrying contaminants with it. mdpi.com
Copolymers derived from fluorinated styrenes have been specifically designed for these applications. For instance, surface-active amphiphilic diblock copolymers have been synthesized using Atom Transfer Radical Polymerization (ATRP). researchgate.net These copolymers consist of a poly(dimethyl siloxane) (PDMS) block and a block of poly(4-(triethyleneglycol monomethyl ether)-2,3,5,6-tetrafluorostyrene). researchgate.net When incorporated into a PDMS matrix, these copolymers migrate to the surface, presenting a fluorinated and hydrated interface to the environment. Bioassays of these surfaces against barnacle species (Balanus amphitrite and Balanus improvisus) have demonstrated their potential as effective anti-fouling materials. researchgate.net The combination of the low surface energy from the fluorinated units and the protein resistance of the poly(ethylene glycol) side chains creates a synergistic effect that deters the settlement of marine organisms.
Adhesion and Wettability Control
The surface properties of materials are critical in a wide range of applications, from biomedical devices to microelectronics. The ability to control adhesion and wettability is a key function of fluorinated polymers. While specific studies on the contact angle and surface energy of Poly(this compound) are not extensively documented in publicly available literature, the behavior of closely related fluorinated polystyrene derivatives provides significant insights.
Fluoropolymers are renowned for their low surface energy and hydrophobicity, attributed to the low polarizability of the carbon-fluorine bond. For instance, the grafting of styrene (B11656) onto polyacrylonitrile (B21495) ultrafiltration membranes has been shown to significantly increase the hydrophobicity of the membrane surface. doi.org Similarly, polymers derived from pentafluorostyrene exhibit hydrophobic characteristics. The presence of the tetrafluorophenyl ring in PMOTFS is expected to confer a low surface energy to the polymer. However, the introduction of the methoxy (B1213986) group (-OCH3) at the para-position introduces a degree of polarity compared to its fully fluorinated analogue, poly(pentafluorostyrene). This allows for a nuanced control over the final surface properties.
In copolymers, the ratio of this compound to other monomers can be systematically varied to fine-tune the surface energy and, consequently, the adhesion and wettability characteristics of the resulting material. This tunability is highly desirable for applications requiring patterned surfaces with differential wetting or for creating interfaces with specific adhesive properties. For example, in the fabrication of organic thin-film transistors, controlling the surface energy of the dielectric layer is crucial for optimizing the growth and performance of the organic semiconductor.
Optical and Electronic Materials
The electronic properties endowed by the fluorinated aromatic ring and the methoxy group make PMOTFS and its copolymers intriguing candidates for optical and electronic applications.
In the field of Organic Light-Emitting Diodes (OLEDs), the performance and lifespan of the device are heavily influenced by the properties of the materials used in its various layers, including the emissive layer, charge transport layers, and dielectric layers. While direct application of PMOTFS in OLEDs is not widely reported, the characteristics of similar fluorinated polymers suggest potential uses.
Fluorinated polymers are often employed as dielectric interlayers to reduce leakage current and improve the operational stability of electronic devices. The high electronegativity of fluorine atoms can lead to a low dielectric constant, which is beneficial for reducing power consumption and preventing crosstalk in high-frequency applications. The methoxy group, being an electron-donating group, can influence the electronic energy levels of the polymer, which could be leveraged in charge-transporting or charge-blocking layers within an OLED stack.
Furthermore, blending emissive polymers with other materials is a common strategy to enhance OLED efficiency. For instance, blending poly[2-(2-ethylhexyloxy)-5-methoxy-1,4-phenylenevinylene] (MEH-PPV) with an electron-transporting material has been shown to significantly increase the external quantum efficiency of OLEDs. nih.gov Copolymers of this compound with emissive monomers could potentially offer a way to balance charge transport and emissive properties within a single material, while also providing the stability benefits of fluorination.
Stimuli-responsive polymers, which change their properties in response to external triggers like temperature, pH, or light, are at the forefront of smart materials research. umn.edu The incorporation of fluorinated monomers can enhance the responsiveness and introduce new functionalities. While specific research on fluorescent and stimuli-responsive composites of PMOTFS is limited, the principles can be extrapolated from related systems.
Polymers containing fluorinated moieties can exhibit unique solution behaviors, such as the formation of micelles or changes in solubility with temperature. nih.gov These transitions can be coupled with fluorescent reporters to create sensors. For instance, a change in the polymer's conformation could lead to the aggregation or disaggregation of a fluorescent dye, resulting in a change in its emission properties. A tetraphenylethene-bridged pillarene tetramer, for example, forms a supramolecular polymer that shows a remarkable fluorescence enhancement and responsiveness to temperature. researchgate.net
Copolymers of this compound could be designed to be stimuli-responsive. The balance between the hydrophobic fluorinated part and the more hydrophilic methoxy-containing part could be sensitive to changes in the solvent environment or temperature. By incorporating a fluorescent comonomer, it would be possible to create polymer composites that signal these changes through a fluorescent output.
Membrane Technologies for Separation and Filtration
Membrane-based separation is an energy-efficient technology for a variety of industrial processes. Fluorinated polymers are particularly attractive for membrane applications due to their chemical resistance, thermal stability, and unique transport properties.
The development of high-performance gas separation membranes is crucial for applications such as carbon capture and natural gas purification. The ideal membrane should exhibit both high permeability and high selectivity for the target gas. Fluorinated polymers have been extensively studied in this context. For example, polymers of intrinsic microporosity (PIMs) containing trifluoromethyl groups have shown excellent O2/N2 selectivity. researchgate.net
The structure of PMOTFS, with its rigid tetrafluorophenyl rings, is expected to create a high free volume in the polymer matrix, which is conducive to high gas permeability. The presence of fluorine atoms can also influence the solubility of different gases in the polymer, thereby affecting selectivity. Studies on thermally rearranged copolymers with fluorinated segments have demonstrated that increasing the fluorine content can lead to higher gas permeability. mdpi.com
Copolymers of this compound with other monomers could offer a way to tailor the gas separation properties. For instance, copolymerization with a monomer that has a high affinity for CO2 could enhance the selectivity for this gas. Mixed matrix membranes, where inorganic fillers are dispersed in a polymer matrix, are another promising approach. nih.gov PMOTFS could serve as a high-performance matrix for such membranes.
Below is a table illustrating the gas separation performance of some representative fluorinated and related polymers, providing a benchmark for the potential performance of PMOTFS-based membranes.
| Polymer/Membrane | Gas Pair | Permeability (Barrer) | Selectivity |
| Thermally Rearranged APAF-6FDA | CO₂/CH₄ | 510 (CO₂) | ~25 |
| PIM-1 | O₂/N₂ | 1800 (O₂) | ~1.8 |
| Cellulose Acetate | CO₂/CH₄ | 4-10 (CO₂) | 20-40 |
Note: Data is compiled from various sources for illustrative purposes and the performance of PMOTFS-based membranes would require experimental verification.
Pervaporation and ultrafiltration are membrane processes used for the separation of liquid mixtures and the removal of fine particles, respectively. The performance of these membranes is highly dependent on their surface chemistry and pore structure.
In pervaporation, which is used for dehydrating organic solvents, a membrane that is selectively permeable to water is required. The hydrophobic/hydrophilic balance of the membrane surface is critical. The methoxy group in PMOTFS could potentially be hydrolyzed to a hydroxyl group, rendering the surface more hydrophilic and suitable for water separation applications.
In ultrafiltration, block copolymers are emerging as materials that can form membranes with highly uniform pore sizes, leading to improved size selectivity. umn.edubohrium.com Block copolymers containing a PMOTFS block could be synthesized. The fluorinated block would provide mechanical and chemical stability, while the other block could be designed to be sacrificial or to form the pore lining. For example, block copolymers of poly(tetrafluorostyrenephosphonic acid) and polysulfone have been successfully used to create proton-conducting membranes with well-defined nano-scale domains. lu.se A similar strategy could be employed to create ultrafiltration membranes with tailored pore sizes and surface properties. The use of fluorinated base polymers like polyvinylidene fluoride (B91410) (PVDF) in grafted membranes for filtration processes further underscores the potential of fluoropolymers in this area. mdpi.com
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopy is fundamental to confirming the successful polymerization of 4-Methoxy-2,3,5,6-tetrafluorostyrene and verifying the structure of the resulting polymer, poly(this compound).
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of fluorinated polymers. By examining the ¹H, ¹³C, and ¹⁹F nuclei, researchers can confirm the polymer's identity, determine tacticity, and analyze copolymer compositions. specificpolymers.com
¹H NMR: The ¹H NMR spectrum of poly(this compound) is expected to show characteristic signals for the methoxy (B1213986) group protons (-OCH₃) and the protons of the polymer backbone (-CH₂-CH-). The integration of these signals can help in determining the composition of copolymers. specificpolymers.com For instance, in copolymers of pentafluorostyrene, the proton signals of the polymer backbone appear between 1.9 and 3.0 ppm. specificpolymers.com
¹³C NMR: ¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the polymer. The spectrum would display distinct signals for the methoxy carbon, the carbons in the polymer backbone, and the various carbons of the tetrafluorophenyl ring. The carbon attached to the methoxy group and the carbons bonded to fluorine atoms would show characteristic chemical shifts and C-F coupling. In related sulfonated polystyrene, the carbon bonding to the functional group appears at a distinct chemical shift (around 139 ppm), while other aromatic and backbone carbons are less affected. youtube.com
¹⁹F NMR: Given the tetrafluorinated aromatic ring, ¹⁹F NMR is particularly informative. It provides signals corresponding to the fluorine atoms at the 2, 3, 5, and 6 positions on the phenyl ring. The chemical shifts and coupling patterns of these fluorine atoms are highly sensitive to their electronic environment and can confirm the integrity of the fluorinated ring post-polymerization. In analogous poly(pentafluorostyrene) block copolymers, distinct signals for ortho-, meta-, and para-fluorine atoms are observed, confirming the success of the polymerization. specificpolymers.com
A representative table of expected NMR shifts is provided below.
Table 1: Predicted NMR Chemical Shifts for Poly(this compound)| Nucleus | Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Polymer Backbone (-CH₂-CH-) | ~1.5 - 3.0 |
| Methoxy (-OCH₃) | ~3.8 - 4.2 | |
| ¹³C | Polymer Backbone | ~40 - 50 |
| Methoxy (-OCH₃) | ~55 - 65 | |
| Aromatic Carbons | ~110 - 150 (with C-F coupling) |
| ¹⁹F | Aromatic Fluorines (ortho, meta) | ~ -140 to -165 |
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the monomer and to confirm that the polymerization has occurred by observing the disappearance of vinyl group vibrations. Key absorption bands in the FT-IR spectrum of poly(this compound) would include:
C-F Stretching: Strong absorption bands characteristic of carbon-fluorine bonds on the aromatic ring.
Aromatic C=C Stretching: Bands corresponding to the vibrations of the tetrafluorophenyl ring.
C-O-C Stretching: Vibrations from the methoxy ether linkage.
C-H Stretching and Bending: Signals from the aliphatic polymer backbone and the methoxy group.
The disappearance of bands associated with the C=C stretching of the vinyl group (typically around 1630 cm⁻¹) from the monomer spectrum is a key indicator of successful polymerization. tdl.org In the spectra of related polystyrene derivatives, bands in the 900-745 cm⁻¹ range are attributed to C-H out-of-plane bending. researchgate.net
Chromatographic Techniques for Molecular Weight and Dispersity Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of a polymer. acs.org This technique separates polymer chains based on their hydrodynamic volume in solution. The analysis provides crucial data points:
Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mₙ): An average that accounts for the contribution of larger chains.
Dispersity (Đ): The ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution. A value close to 1.0 suggests a more uniform and controlled polymerization.
For poly(pentafluorostyrene) and its derivatives, GPC is routinely used to confirm the controlled nature of the polymerization, with N,N-dimethylacetamide (DMA) often used as the eluent. acs.org
Table 2: Example GPC Data for a Controlled Polymerization of a Fluorinated Styrene (B11656)
| Sample | Mₙ ( g/mol ) | Mₙ ( g/mol ) | Dispersity (Đ) |
|---|---|---|---|
| Polymer Batch A | 45,000 | 51,300 | 1.14 |
| Polymer Batch B | 50,000 | 56,500 | 1.13 |
Note: This table contains representative data based on typical results for similar polymers. nih.gov
Advanced Rheological and Mechanical Characterization of Derived Polymers
The rheological and mechanical properties determine the processability and end-use applications of the polymer.
Rheological Analysis: Rheology studies the flow and deformation of materials. For polymer melts, a plate-plate rheometer is commonly used to measure properties like complex viscosity (η*) as a function of angular frequency (ω). rsc.org This data is crucial for optimizing processing conditions such as injection molding. rsc.org The addition of fluorinated polymers to a polystyrene matrix has been shown to increase viscosity at low shear rates while enhancing shear-thinning behavior at high shear rates. rsc.org
Mechanical Analysis: The mechanical properties of polymers derived from fluorinated styrenes are typically evaluated using tensile testing and Dynamic Mechanical Analysis (DMA). Tensile tests measure properties like Young's modulus, tensile strength, and elongation at break, which define the material's stiffness and ductility. nih.gov For example, modifying phosphonated poly(pentafluorostyrene) by introducing alkyl side chains has been shown to decrease the Young's modulus, making the material less stiff and more ductile. nih.gov DMA measures the viscoelastic properties (storage modulus and loss modulus) as a function of temperature.
Thermal Analysis Techniques for Polymer Stability and Transitions (e.g., DSC, TGA for derived polymers)
Thermal analysis techniques are critical for understanding the behavior of the polymer at different temperatures, its operational limits, and its stability.
Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a polymer. The most important parameter obtained for an amorphous or semi-crystalline polymer like poly(this compound) is the glass transition temperature (T₉). The T₉ indicates the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net Fluorinated polystyrenes are known for their high thermal stability and often exhibit high T₉ values. sigmaaldrich.com
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the thermal stability and decomposition profile of the polymer. The temperature at which 5% weight loss occurs (T₅ₔ) is a common metric for comparing the thermal stability of different polymers. sigmaaldrich.com Fluorinated polymers generally exhibit high decomposition temperatures due to the strength of the C-F bond. specificpolymers.com
Table 3: Thermal Properties of Poly(pentafluorostyrene) and Related Polymers
| Polymer | Glass Transition Temp. (T₉) | 5% Weight Loss Temp. (T₅ₔ) | Citation(s) |
|---|---|---|---|
| Poly(pentafluorostyrene) | 80 °C | Not specified | |
| Fluorinated Cross-linked Polystyrene (from vanillin) | 233 °C | 439 °C | sigmaaldrich.com |
Note: These values are for structurally related polymers and indicate the expected high thermal stability.
Surface Sensitive Analytical Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS), Contact Angle Measurements)
The surface properties of polymers derived from this compound are critical for their application in various advanced materials. Surface sensitive analytical techniques such as X-ray Photoelectron Spectroscopy (XPS) and contact angle measurements are indispensable for characterizing the outermost layer of these materials, providing insights into their chemical composition, hydrophobicity, and surface energy. While direct and detailed research focusing exclusively on the homopolymer of this compound is limited in publicly accessible literature, extensive studies on structurally similar fluorinated polymers, such as poly(2,3,4,5,6-pentafluorostyrene) (PPFS) and its copolymers, offer valuable insights into the expected surface characteristics and the methodologies for their analysis.
X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the elemental and chemical state composition of a material's surface, typically within the top 10 nanometers. For polymers of fluorinated styrenes, XPS is instrumental in confirming the presence and chemical environment of fluorine, carbon, and oxygen atoms. The high-resolution spectra of the C 1s, F 1s, and O 1s regions can elucidate the bonding structure. For instance, in polymers containing a tetrafluorophenyl ring, the C 1s spectrum is expected to show distinct peaks corresponding to C-F, C-C, C-H, and C-O bonds. The binding energies of these peaks provide a fingerprint of the polymer's surface chemistry.
In studies of random copolymers of styrene and pentafluorostyrene, XPS has been used to confirm that the surface and bulk compositions are similar, indicating no significant surface segregation of either component. researchgate.net Furthermore, in studies of amphiphilic block copolymers, XPS has revealed surface reconstruction upon immersion in water, where hydrophilic chains orient towards the surface. researchgate.net
Contact angle measurements provide a quantitative measure of the wettability of a surface, which is directly related to its surface energy. The contact angle of a liquid droplet, typically water, on a polymer surface indicates its hydrophobicity. Highly fluorinated polymers are known for their low surface energy and, consequently, high water contact angles (hydrophobicity).
For instance, research on copolymers incorporating polar monomers like 2-(4-methoxyphenyl)-1,3-butadiene has shown a decrease in the water contact angle as the content of the polar monomer increases, indicating a more hydrophilic surface. The homopolymer of 2-(4-methoxyphenyl)-1,3-butadiene, which contains a methoxyphenyl group similar to the subject compound, exhibited a water contact angle of 87.7°. While not a direct measurement for poly(this compound), this finding suggests that the methoxy group may influence the surface properties.
The following table summarizes typical data obtained from surface-sensitive analytical techniques for polymers structurally related to poly(this compound). It is important to note that these values are for analogous materials and are presented here to illustrate the expected range and nature of the data.
Table 1: Representative Surface Analysis Data for Related Fluorinated Polymers
| Polymer/Copolymer | Analytical Technique | Key Finding/Value |
|---|---|---|
| Poly(styrene-ran-2,3,4,5,6-pentafluorostyrene) | XPS | Surface composition is consistent with bulk composition. researchgate.net |
| Poly(styrene-ran-2,3,4,5,6-pentafluorostyrene) | Contact Angle | Surface energy decreases with increasing pentafluorostyrene content. |
| Poly(2-(4-methoxyphenyl)-1,3-butadiene) | Contact Angle (Water) | 87.7° |
| Self-Assembled Monolayers of 4-bromostyrene (B1200502) on Si(111) | XPS | Confirmed the presence of bromophenyl groups on the surface. |
Detailed research findings on the specific surface characterization of poly(this compound) would be necessary to populate a similar table for this exact compound. Such studies would involve the synthesis of the homopolymer, preparation of thin films, and subsequent analysis by XPS and contact angle goniometry to determine its specific surface elemental composition and wettability characteristics.
Theoretical and Computational Chemistry Studies
Electronic Structure Calculations on Monomer Reactivity
Electronic structure calculations, particularly those employing Density Functional Theory (DFT), are fundamental in assessing the reactivity of monomers like 4-Methoxy-2,3,5,6-tetrafluorostyrene. These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.
Detailed research findings from DFT calculations can elucidate the effects of the methoxy (B1213986) group and the fluorine atoms on the vinyl group's reactivity. The electron-donating methoxy group and the electron-withdrawing fluorine atoms create a unique electronic environment. DFT can be used to calculate various parameters that quantify reactivity, such as molecular electrostatic potential (MEP), frontier molecular orbital energies (HOMO and LUMO), and atomic charges.
For instance, the MEP map can visually represent the electron-rich and electron-poor regions of the monomer, indicating likely sites for electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the monomer's behavior in polymerization reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 1: Calculated Electronic Properties of Fluorinated Styrene (B11656) Monomers
| Monomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Styrene | -6.12 | -0.25 | 5.87 | 0.13 |
| 4-Fluorostyrene | -6.25 | -0.48 | 5.77 | 1.58 |
| 2,3,4,5,6-Pentafluorostyrene (B1630577) | -6.98 | -1.12 | 5.86 | 1.89 |
| This compound | -6.54 | -0.98 | 5.56 | 2.45 |
Note: The data in this table is illustrative and based on general trends in fluorinated compounds. Actual values would require specific DFT calculations.
Molecular Dynamics Simulations of Polymer Chain Conformations and Interactions
Once the monomer is polymerized to form poly(this compound), molecular dynamics (MD) simulations become an invaluable tool for understanding the polymer's physical properties. MD simulations model the movement of atoms in a polymer chain over time, providing a dynamic picture of its behavior.
These simulations can reveal the preferred conformations of the polymer chains, such as whether they are coiled or extended. This is heavily influenced by the bulky and polar nature of the methoxy and fluoro substituents. The simulations can also elucidate the nature and strength of intermolecular and intramolecular interactions, which are critical for predicting properties like glass transition temperature, mechanical strength, and solubility. For instance, the fluorine atoms can participate in non-covalent interactions that influence chain packing.
Modeling of Polymerization Kinetics and Mechanisms
Different polymerization methods, such as free radical, anionic, or controlled radical polymerization, can be modeled to determine the most efficient route to a well-defined polymer. These models can also investigate the potential for side reactions, which can affect the final properties of the material.
Table 2: Hypothetical Activation Energies for Polymerization Steps
| Polymerization Step | Activation Energy (kJ/mol) |
|---|---|
| Initiation | 80 |
| Propagation | 35 |
| Chain Transfer | 60 |
| Termination | 15 |
Note: This table presents hypothetical data to illustrate the output of kinetic modeling studies.
Prediction of Material Properties from Polymer Structure
A significant advantage of computational chemistry is its ability to predict macroscopic material properties from the molecular structure of the polymer. For poly(this compound), properties such as the dielectric constant, refractive index, and thermal stability are of particular interest, especially for applications in microelectronics. acs.org
Quantitative Structure-Property Relationship (QSPR) models can be developed based on the results of electronic structure calculations and MD simulations. These models correlate specific molecular descriptors with macroscopic properties. For example, the low polarizability of the C-F bond and the introduction of free volume by the bulky substituents are expected to lead to a low dielectric constant, a desirable property for insulating materials in electronic devices. researchgate.net
Table 3: Predicted Properties of Poly(this compound)
| Property | Predicted Value |
|---|---|
| Dielectric Constant @ 1 MHz | 2.4 |
| Refractive Index | 1.48 |
| Glass Transition Temperature (°C) | 135 |
| Thermal Decomposition Temperature (°C) | 380 |
Note: The values in this table are illustrative and would be the target of predictive computational studies.
Future Research Directions and Emerging Opportunities
Development of Greener Synthetic Pathways for 4-Methoxy-2,3,5,6-tetrafluorostyrene
The production of fluorinated organic compounds traditionally relies on methods that can involve harsh reagents, multi-step processes, and challenging purification procedures. A key area of future research is the development of more environmentally benign and efficient synthetic routes to this compound. Current synthesis of related compounds, such as 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, involves solvents like hexane (B92381) and toluene (B28343) and reagents such as hydrogen halides. google.com Future work will likely focus on several key areas to improve the green credentials of synthesizing the target styrene (B11656) monomer.
Alternative Solvents: Research into replacing conventional organic solvents with greener alternatives like supercritical fluids (e.g., scCO₂), ionic liquids, or bio-derived solvents could significantly reduce the environmental footprint.
Catalyst Optimization: Exploring novel catalytic systems, including enzymatic or biocatalytic approaches, could lead to higher selectivity and efficiency, reducing waste and energy consumption.
| Potential Greener Strategy | Objective | Potential Advantage |
| Use of Bio-derived Solvents | Reduce reliance on petrochemical-based solvents. | Lower toxicity, biodegradability. |
| Flow Chemistry Synthesis | Improve reaction control and efficiency. | Higher yields, improved safety, easier scalability. |
| Biocatalysis | Employ enzymes for specific reaction steps. | High selectivity, mild reaction conditions, reduced waste. |
Integration into Bio-inspired and Responsive Polymer Systems
The incorporation of this compound into polymers that can respond to external stimuli is a rapidly emerging field. The tetrafluorophenyl ring imparts unique electronic properties and hydrophobicity, while the methoxy (B1213986) group can be used to tune these characteristics. These "smart" polymers have potential applications in drug delivery, sensors, and tissue engineering.
Future research will likely involve copolymerizing this monomer with others that are sensitive to stimuli such as pH, temperature, or light. For instance, creating block copolymers with hydrophilic blocks could lead to amphiphilic structures that self-assemble into micelles or vesicles. The fluorinated segments would provide a stable, hydrophobic core, while the other block could be designed to respond to environmental changes. Research on related fluoropolymers has shown that post-polymerization modification can introduce functional groups, a strategy that could be adapted to create highly specialized responsive systems. acs.org
Exploration of Novel Hybrid and Composite Materials
The creation of hybrid and composite materials by combining polymers of this compound with inorganic or other organic components is a promising avenue for developing materials with unprecedented properties. The high thermal stability and chemical resistance of fluoropolymers make them ideal candidates for reinforcing matrices or creating specialized interfaces. ossila.com
Polymer-Inorganic Nanocomposites: Dispersing nanoparticles (e.g., silica, titania, carbon nanotubes) within a poly(this compound) matrix could enhance mechanical strength, thermal stability, and introduce new functionalities like conductivity or catalytic activity.
Block Copolymers: Synthesizing block copolymers, for example by combining a poly(this compound) block with a conductive polymer block like polyether, can create materials for advanced applications. rsc.orglu.se Studies on similar structures, such as poly(lithium 2,3,5,6-tetrafluorostyrene-4-sulfonate)-polyether block copolymers, have demonstrated their potential as single-ion conductors for safer, high-performance batteries. rsc.orglu.se These materials combine the ion-conducting properties of the polyether block with the thermal and electrochemical stability of the fluorinated block. rsc.org
| Hybrid/Composite Type | Components | Potential Application | Reference |
| Block Copolymer Electrolyte | Poly(tetrafluorostyrene sulfonate) block + Polyether block | Solid-state lithium batteries | rsc.orglu.se |
| Antifouling Film | Amphiphilic diblock copolymer + PDMS matrix | Marine coatings, medical devices | researchgate.net |
| Proton Exchange Membrane | Phosphonated Poly(pentafluorostyrene) | High-temperature fuel cells | acs.orgossila.com |
Addressing Challenges in Scalability and Sustainability in Advanced Fluoropolymer Synthesis
While the potential applications of polymers derived from this compound are vast, significant challenges in scalability and sustainability must be addressed. Fluorine chemistry often involves expensive starting materials and specialized equipment, which can hinder large-scale production.
Future research must focus on:
Cost-Effective Monomer Synthesis: Developing more economical pathways to the monomer is crucial for its commercial viability.
Efficient Polymerization Techniques: Advancements in polymerization methods like Atom Transfer Radical Polymerization (ATRP) have shown promise for creating well-defined fluoropolymers. researchgate.net Optimizing these processes for industrial scale is a key challenge.
Lifecycle and Recyclability: A critical aspect of sustainability is the end-of-life consideration for these materials. Research into the degradation and recycling of fluoropolymers is essential to prevent environmental accumulation and to create a circular economy for these valuable materials. While the low conductivity of some advanced polymer electrolytes is currently a hurdle for applications, continued design improvements are expected to overcome these limitations. rsc.orglu.se
Q & A
Q. How can researchers optimize SPE protocols for isolating trace byproducts in synthesis?
- Methodological Answer : Solid-Phase Extraction (SPE) using Oasis HLB cartridges effectively isolates polar byproducts. Optimization involves pH adjustment (e.g., pH 3 for acidic impurities) and elution with methanol:acetonitrile (9:1). GC-MS or UPLC-QTOF identifies non-volatile residues, with recovery rates validated via spiked samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
